molecular formula C42H53D6N3O10 B1165047 Cethromycin-d6

Cethromycin-d6

カタログ番号 B1165047
分子量: 771.97
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAS Number: 205110-48-1 (unlabeled)

科学的研究の応用

Ribosome Affinity and Molecular Postantibiotic Effect

Cethromycin (ABT-773) exhibits a notable prolonged molecular postantibiotic effect (PAE) in Haemophilus influenzae compared to erythromycin. This is attributed to its significantly higher ribosome binding affinity and slower dissociation from cells, which contributes to a faster drug accumulation rate and prolonged molecular PAE (Cao et al., 2004).

Bactericidal Effect in Pneumococcal Pneumonia Model

Cethromycin has shown substantial bactericidal effect against both macrolide-susceptible and -resistant Streptococcus pneumoniae in a murine pneumonia model. The drug's pharmacodynamics profile suggests that higher drug exposure correlates with reductions in viable bacterial counts, indicating its potential effectiveness in treating bacterial infections (Kim et al., 2002).

Efficacy Against Erythromycin-Resistant Streptococcus pneumoniae

In a mouse model of acute pneumonia, cethromycin demonstrated high efficacy against Streptococcus pneumoniae strains resistant to erythromycin. The drug's in vivo activity was significantly higher than that of erythromycin, suggesting its potential as an alternative treatment for infections caused by erythromycin-resistant strains (Azoulay-Dupuis et al., 2006).

Antibacterial Effects for Respiratory Infections

Cethromycin displays more potent antibacterial effects in vitro than telithromycin, its predecessor. It inhibits both gram-positive and gram-negative respiratory pathogens effectively. Its application in treating community-acquired pneumonia has been substantiated by clinical trial data (Rafie et al., 2010).

Enhanced Bactericidal Effect with Neutrophils

The presence of neutrophils enhances the bactericidal effect of cethromycin against Streptococcus pneumoniae, indicating a potentially synergistic effect of the immune system in conjunction with the drug (Capitano et al., 2003).

Activity Against Chlamydia pneumoniae

Cethromycin exhibits significant in vitro activity against Chlamydia pneumoniae, outperforming other antibiotics like telithromycin and erythromycin in this respect. This suggests its potential role in treating respiratory tract infections caused by C. pneumoniae (Miyashita et al., 2003).

Synthesis and Chemical Properties

An efficient synthesis method for cethromycin has been developed, highlighting its chemical properties and potential for large-scale production. This synthesis is crucial for its practical application in the pharmaceutical industry (Plata et al., 2004).

Comparative Efficacy in Pneumonia Treatment

In double-blinded, randomized, parallel-group studies, cethromycin demonstrated comparable efficacy to clarithromycin in treating community-acquired pneumonia. These findings reinforce its potential as a reliable treatment option for such infections (English et al., 2012).

Plasma and Intrapulmonary Pharmacokinetics

A study focusing on the steady-state plasma and intrapulmonary pharmacokinetics of cethromycin in healthy volunteers revealed favorable pharmacokinetic profiles for treating pulmonary infections. This includes extended plasma and intrapulmonary half-lives, supporting once-daily administration (Conte et al., 2004).

特性

分子式

C42H53D6N3O10

分子量

771.97

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。